Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate is a synthetic steroid compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate typically involves the acetylation of Estra-1,3,5(10),7-tetraene-3,17alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production methods also include purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research focuses on its potential therapeutic uses, including hormone replacement therapy.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate involves its interaction with estrogen receptors in the body. The compound binds to these receptors, leading to the activation of specific gene expression pathways. This interaction results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
Comparison with Similar Compounds
Similar Compounds
Estradiol: Another estrogenic steroid with similar biological activity.
Equilin: A naturally occurring estrogen found in horses.
Estrone: A weaker estrogen compared to estradiol but with similar structural features.
Uniqueness
Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate is unique due to its specific acetylation at the 17-position, which can influence its biological activity and stability. This modification can enhance its therapeutic potential and make it a valuable compound for research and industrial applications .
Properties
CAS No. |
58212-86-5 |
---|---|
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[(9S,13S,14S,17R)-3-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4-6,11,16,18-19,22H,3,7-10H2,1-2H3/t16-,18+,19-,20+/m1/s1 |
InChI Key |
CCPTXKVXEUQMCP-MDNKFWRPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=C3C=CC(=C4)O)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2=CCC4=C3C=CC(=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.